4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-2(1H)-one is a complex organic compound that features a pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and antitumor properties .
Preparation Methods
The synthesis of 4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-phenylpiperazine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with thiourea to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and require controlled temperatures .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential to inhibit certain enzymes and proteins.
Medicine: It has shown promise in preclinical studies as an antimicrobial, antiviral, and antitumor agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to its antimicrobial, antiviral, and antitumor effects .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives, such as:
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activities.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds are potent fibroblast growth factor receptor inhibitors. 4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-2(1H)-one is unique due to its specific structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c21-15(12-23-14-6-7-17-16(22)18-14)20-10-8-19(9-11-20)13-4-2-1-3-5-13/h1-7H,8-12H2,(H,17,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHYLWGMVXBXSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=CC=NC(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.